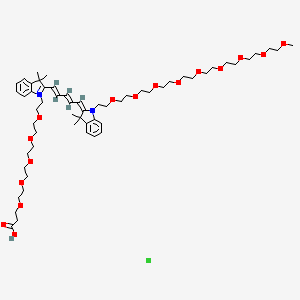

N-(m-PEG9)-N'-(PEG5-acid)-Cy5

Description

Propriétés

Formule moléculaire |

C57H89ClN2O16 |

|---|---|

Poids moléculaire |

1093.79 |

Nom IUPAC |

3-[2-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride |

InChI |

InChI=1S/C57H88N2O16.ClH/c1-56(2)49-13-9-11-15-51(49)58(20-23-64-28-31-68-36-39-71-38-35-67-30-27-63-22-19-55(60)61)53(56)17-7-6-8-18-54-57(3,4)50-14-10-12-16-52(50)59(54)21-24-65-29-32-69-37-40-72-43-44-74-47-48-75-46-45-73-42-41-70-34-33-66-26-25-62-5;/h6-18H,19-48H2,1-5H3;1H |

Clé InChI |

UGQMQMLGHBYOHY-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCOCCOCCOCCOCCOC)(C)C)CCOCCOCCOCCOCCOCCC(=O)O)C.[Cl-] |

Apparence |

Solid powder |

Pureté |

>97% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO, DMF, DCM, Water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

N-(m-PEG9)-N'-(PEG5-acid)-Cy5 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-(m-PEG9)-N'-(PEG5-acid)-Cy5: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of N-(m-PEG9)-N'-(PEG5-acid)-Cy5, a bifunctional, near-infrared (NIR) fluorescent labeling reagent. This document details its molecular characteristics, optical properties, and provides illustrative experimental protocols for its application in bioconjugation and cellular imaging.

Core Properties of this compound

This compound is a specialized chemical compound designed for bioconjugation, featuring a fluorescent cyanine 5 (Cy5) core flanked by two distinct polyethylene glycol (PEG) chains. One chain is a methoxy-terminated PEG with nine ethylene glycol units (m-PEG9), while the other is a carboxylic acid-terminated PEG with five ethylene glycol units (PEG5-acid). This asymmetric design imparts unique properties beneficial for a range of applications in research and drug development.

The m-PEG9 moiety enhances the hydrophilicity of the molecule, which improves its solubility in aqueous buffers and helps to reduce non-specific binding to proteins and cell surfaces. The PEG5-acid provides a reactive handle—a terminal carboxylic acid—that can be readily conjugated to primary amines on biomolecules such as proteins, antibodies, and peptides through the formation of a stable amide bond. This reaction is typically facilitated by coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

The core of the molecule is the Cy5 dye, a bright and photostable fluorophore that absorbs light in the far-red region of the spectrum and emits in the near-infrared range. This is particularly advantageous for biological imaging applications as it minimizes autofluorescence from cells and tissues, leading to a higher signal-to-noise ratio.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₅₇H₈₉ClN₂O₁₆ | [1] |

| Molecular Weight | 1093.77 g/mol | [1] |

| CAS Number | 2107273-26-5 | [1] |

| Purity | Typically ≥95% | [1] |

| Appearance | Blue solid | |

| Solubility | Soluble in water, DMSO, DMF | |

| Excitation Maximum (λex) | ~649 nm | |

| Emission Maximum (λem) | ~667 nm | |

| Storage Conditions | -20°C, protected from light |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and application of this compound.

Synthesis of this compound

The synthesis of this asymmetric PEGylated Cy5 derivative is a multi-step process. Below is a representative synthetic scheme.

Materials:

-

m-PEG9-amine

-

HOOC-PEG5-N-hydroxysuccinimidyl ester (HOOC-PEG5-NHS ester)

-

Cyanine5-bis-N-hydroxysuccinimidyl ester (Cy5-bis-NHS ester)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

-

Lyophilizer

Procedure:

-

Step 1: Synthesis of m-PEG9-NH-Cy5-NHS ester.

-

Dissolve Cy5-bis-NHS ester in anhydrous DMF.

-

Add a solution of m-PEG9-amine in anhydrous DMF dropwise to the Cy5 solution in the presence of triethylamine. The molar ratio should be carefully controlled to favor mono-substitution.

-

Allow the reaction to proceed at room temperature for 2-4 hours, protected from light.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

-

Step 2: Synthesis of this compound.

-

To the reaction mixture containing the intermediate product, add a solution of HOOC-PEG5-amine in anhydrous DMF.

-

Continue the reaction at room temperature for another 2-4 hours, protected from light.

-

-

Step 3: Purification.

-

The crude product is purified by preparative reverse-phase HPLC to separate the desired product from starting materials and side products.

-

The collected fractions containing the pure product are pooled and lyophilized to obtain the final product as a blue solid.

-

Conjugation to a Target Protein

This protocol describes the conjugation of the terminal carboxylic acid of this compound to primary amines on a target protein.

Materials:

-

This compound

-

Target protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Size-exclusion chromatography column or dialysis cassette

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve this compound in the Activation Buffer.

-

Add a 5 to 10-fold molar excess of EDC and NHS to the solution.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

-

Conjugation to the Protein:

-

Add the activated Cy5-PEG-acid solution to the protein solution. The molar ratio of the labeling reagent to the protein should be optimized for the specific application, but a starting point of 10:1 to 20:1 is common.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unreacted labeling reagent and byproducts by size-exclusion chromatography or dialysis.

-

The purified protein-Cy5 conjugate can be stored at 4°C for short-term use or at -20°C for long-term storage.

-

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in various research and drug development applications.

Targeted Drug Delivery

The bifunctional nature of this compound allows it to be used as a fluorescent linker in targeted drug delivery systems. A targeting ligand (e.g., an antibody or peptide) can be conjugated to the PEG-acid terminus, while the m-PEG9 end can be attached to a nanoparticle or drug carrier. The Cy5 fluorophore enables the tracking and visualization of the drug delivery vehicle in vitro and in vivo.

Cellular Imaging and Signaling Pathway Analysis

When conjugated to a molecule that binds to a specific cellular target, this compound can be used to visualize and track the localization and trafficking of that target within living cells. For example, if conjugated to a ligand for a cell surface receptor, it can be used to study receptor-mediated endocytosis.

By using fluorescence microscopy, researchers can follow the path of the Cy5-labeled ligand as it binds to the receptor, is internalized into endosomes, and is then trafficked to other cellular compartments such as lysosomes for degradation or recycled back to the cell surface. This allows for the detailed study of signaling pathways and the effects of drugs on these processes.

References

An In-depth Technical Guide to N-(m-PEG9)-N'-(PEG5-acid)-Cy5: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and key properties of N-(m-PEG9)-N'-(PEG5-acid)-Cy5, a heterobifunctional fluorescent dye and linker. This molecule is of significant interest in biomedical research and drug development, particularly in the fields of bioconjugation, fluorescence imaging, and the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

This compound is an asymmetrical cyanine dye derivative featuring two distinct polyethylene glycol (PEG) chains. One terminus is capped with a methoxy group (m-PEG9), rendering it chemically inert, while the other is functionalized with a carboxylic acid (PEG5-acid), providing a reactive handle for conjugation to biomolecules. The core of the molecule is the Cy5 fluorophore, a near-infrared (NIR) dye known for its high extinction coefficient and fluorescence quantum yield in the red part of the spectrum, a region with minimal autofluorescence from biological tissues.

The presence of the hydrophilic PEG chains enhances the aqueous solubility of the otherwise hydrophobic Cy5 dye, reduces non-specific binding to proteins and surfaces, and can improve the pharmacokinetic properties of conjugates.[1][2]

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | References |

| CAS Number | 2107273-26-5 | [1][][4] |

| Molecular Formula | C₅₇H₈₉ClN₂O₁₆ | [][4][] |

| Molecular Weight | ~1093.8 g/mol | [1][][4][] |

| Purity | ≥97% | [1][4] |

| Excitation Maximum (λ_max,abs_) | ~649 nm | [1] |

| Emission Maximum (λ_max,em_) | ~667 nm | [1] |

| Molar Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹ | [1] |

| Solubility | Water, DMSO, DMF, DCM | [1] |

| Storage Conditions | -20°C, protected from light | [1] |

Proposed Synthesis Pathway

The following is a proposed multi-step synthesis workflow:

Step 1: Synthesis of PEGylated Indolenine Precursors

The first phase of the synthesis involves the preparation of two distinct N-functionalized indolenine derivatives.

-

1a. Synthesis of N-(m-PEG9)-2,3,3-trimethyl-3H-indoleninium: This can be achieved by the N-alkylation of 2,3,3-trimethylindolenine with a reactive derivative of m-PEG9, such as m-PEG9-tosylate or m-PEG9-bromide, in a suitable organic solvent like acetonitrile or DMF, often in the presence of a non-nucleophilic base.

-

1b. Synthesis of N-(t-butyl-ester-PEG5)-2,3,3-trimethyl-3H-indoleninium: Similarly, 2,3,3-trimethylindolenine is N-alkylated with a protected form of the PEG5-acid, for example, t-butyl-ester-PEG5-tosylate. The t-butyl ester group serves as a protecting group for the carboxylic acid to prevent it from participating in side reactions during the dye formation.

Step 2: Formation of the Asymmetrical Cyanine Dye

This step involves the condensation of one of the PEGylated indoleninium salts with a suitable polymethine bridge-forming reagent, followed by reaction with the second PEGylated indoleninium salt. A common reagent for this purpose is glutaconaldehyde dianil hydrochloride.

-

2a. Hemicyanine Formation: The N-(m-PEG9)-indoleninium is reacted with glutaconaldehyde dianil hydrochloride in a solvent such as acetic anhydride or a mixture of acetic acid and pyridine. This forms an intermediate hemicyanine.

-

2b. Asymmetric Dye Formation: The second precursor, N-(t-butyl-ester-PEG5)-indoleninium, is then added to the reaction mixture. The condensation reaction proceeds to form the protected, asymmetrical Cy5 dye.

Step 3: Deprotection and Purification

The final step is the removal of the t-butyl ester protecting group to reveal the free carboxylic acid, followed by purification of the final product.

-

3a. Deprotection: The protected Cy5 dye is treated with a strong acid, such as trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (DCM), to cleave the t-butyl ester and yield the final product, this compound.

-

3b. Purification: The crude product is then purified, commonly using reverse-phase high-performance liquid chromatography (RP-HPLC), to yield the highly pure target molecule.

Experimental Protocols

The following are generalized experimental protocols for key reactions in the proposed synthesis. These should be considered as a starting point and may require optimization for specific laboratory conditions and reagent batches.

Protocol 3.1: General Procedure for N-Alkylation of Indolenine

-

Dissolve 2,3,3-trimethylindolenine (1 equivalent) in anhydrous acetonitrile.

-

Add the PEG-tosylate derivative (m-PEG9-tosylate or t-butyl-ester-PEG5-tosylate) (1.1 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter and wash with a non-polar solvent like diethyl ether. Otherwise, remove the solvent under reduced pressure.

-

The crude indoleninium salt can often be used in the next step without further purification.

Protocol 3.2: General Procedure for Asymmetrical Cy5 Dye Synthesis

-

Suspend the N-(m-PEG9)-indoleninium salt (1 equivalent) and glutaconaldehyde dianil hydrochloride (0.5 equivalents) in acetic anhydride.

-

Heat the mixture at approximately 120°C for 30 minutes.

-

Cool the reaction mixture to room temperature.

-

Add the N-(t-butyl-ester-PEG5)-indoleninium salt (1 equivalent) and pyridine.

-

Stir the reaction mixture at room temperature and monitor its progress by UV-Vis spectroscopy or LC-MS.

-

Once the reaction is complete, precipitate the crude dye by adding diethyl ether.

-

Collect the solid by filtration and wash with diethyl ether.

Protocol 3.3: General Procedure for t-Butyl Ester Deprotection

-

Dissolve the protected Cy5 dye in a minimal amount of dichloromethane.

-

Add an excess of trifluoroacetic acid (e.g., a 1:1 v/v mixture of DCM:TFA).

-

Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

-

Remove the solvent and TFA under reduced pressure (co-evaporation with a solvent like toluene can aid in removing residual TFA).

-

Dissolve the crude product in a suitable solvent for purification.

Protocol 3.4: Purification by RP-HPLC

-

Dissolve the crude this compound in a minimal amount of the mobile phase (e.g., a mixture of water and acetonitrile with 0.1% TFA).

-

Inject the solution onto a C18 reverse-phase column.

-

Elute the product using a gradient of increasing acetonitrile in water (both containing 0.1% TFA).

-

Monitor the elution at the absorbance maximum of the dye (~649 nm).

-

Collect the fractions containing the pure product.

-

Lyophilize the collected fractions to obtain the final product as a solid.

Applications and Experimental Workflows

The bifunctional nature of this compound makes it a versatile tool in various research applications. The terminal carboxylic acid can be activated to react with primary amines on biomolecules, such as the lysine residues of proteins or antibodies, to form stable amide bonds.

4.1. Bioconjugation Workflow

The general workflow for conjugating this compound to a protein is as follows:

4.2. Use as a PROTAC Linker

This compound is described as a PEG-based PROTAC linker.[] In this context, the carboxylic acid would be used to attach a ligand for a target protein, while the other end of a similar bifunctional linker would be attached to a ligand for an E3 ubiquitin ligase. The Cy5 fluorophore allows for the tracking and visualization of the PROTAC molecule.

The logical relationship in a PROTAC system is as follows:

References

An In-depth Technical Guide to the Solubility and Stability of PEGylated Cy5 Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical physicochemical properties of PEGylated Cyanine 5 (Cy5) dyes, focusing on their solubility and stability. Understanding these characteristics is paramount for the successful design, formulation, and application of Cy5-based conjugates in research, diagnostics, and therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of important concepts to aid in the effective use of these powerful fluorescent probes.

Introduction to PEGylated Cy5 Dyes

Cyanine 5 (Cy5) is a far-red fluorescent dye widely utilized for labeling biomolecules due to its high extinction coefficient and fluorescence quantum yield in the near-infrared region, which minimizes background fluorescence from biological samples. However, the inherent hydrophobicity of the parent Cy5 molecule can lead to poor solubility in aqueous buffers and a propensity for aggregation, limiting its utility in many biological applications.

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a well-established strategy to overcome these limitations. The hydrophilic and flexible nature of PEG enhances the aqueous solubility of Cy5, prevents aggregation, and can improve the pharmacokinetic profile of labeled conjugates by reducing renal clearance and immunogenicity.[1][2]

This guide will delve into the specifics of the solubility and stability of these modified dyes, providing the necessary technical details for their effective implementation.

Solubility of PEGylated Cy5 Dyes

The addition of PEG chains dramatically improves the solubility of Cy5 in aqueous solutions. While the parent Cy5 structure is sparingly soluble in water, PEGylated versions are readily soluble in a variety of aqueous buffers and polar organic solvents.

Qualitative Solubility

Product datasheets for various commercially available PEGylated Cy5 derivatives consistently report their solubility in water, chloroform, and dimethyl sulfoxide (DMSO).[3][4][5] This broad solubility profile makes them versatile for a range of bioconjugation and formulation strategies.

Quantitative Solubility Data

Obtaining precise quantitative solubility data (e.g., in mg/mL or molarity) for PEGylated Cy5 is often dependent on the specific construct, including the length and structure of the PEG chain and the nature of any terminal functional groups. However, we can infer a significant increase in solubility compared to non-PEGylated Cy5. For instance, the triethylamine salt of a non-PEGylated Cy5 has a reported solubility of approximately 10 mg/mL in phosphate-buffered saline (PBS) at pH 7.2.[6] PEGylation is expected to substantially increase this value.

Table 1: Solubility of Cy5 and PEGylated Cy5 Derivatives

| Compound | Solvent/Buffer | Solubility | Reference |

| Cy5 (triethylamine salt) | PBS, pH 7.2 | ~10 mg/mL | [6] |

| Cy5-PEG-Amine | Water, Chloroform, DMSO | Soluble (quantitative data not specified) | [3] |

| Cy5-PEG-COOH | Water, Chloroform, DMSO | Soluble (quantitative data not specified) | [5] |

| DSPE-PEG-Cy5 | Water, DMSO, DCM, DMF | Soluble (quantitative data not specified) | [7] |

Note: "Soluble" indicates that the compound dissolves to a sufficient concentration for typical bioconjugation and imaging applications, as stated by the manufacturers.

Factors Influencing Solubility

The solubility of PEGylated Cy5 dyes is influenced by several factors, which can be manipulated to optimize performance for specific applications.

-

PEG Chain Length and Structure: Longer PEG chains generally lead to higher aqueous solubility. The structure of the PEG (linear vs. branched) can also play a role.

-

Terminal Functional Groups: The presence of charged or polar functional groups (e.g., carboxyl, amine, sulfo groups) can further enhance water solubility.

-

Solvent/Buffer Properties: The pH, ionic strength, and presence of co-solvents in the buffer system can all impact the solubility of the dye conjugate.

-

Temperature: Solubility typically increases with temperature, although this effect is generally less pronounced for highly soluble PEGylated compounds.

Stability of PEGylated Cy5 Dyes

The stability of a fluorescent dye is a critical parameter that dictates its shelf-life and performance in experimental applications. Key aspects of stability include photostability, pH stability, thermal stability, and long-term storage stability.

Photostability

Photostability refers to a dye's resistance to photochemical degradation upon exposure to light. Cy5, like many cyanine dyes, is susceptible to photobleaching, which is the irreversible loss of fluorescence. PEGylation can influence photostability, and understanding these effects is crucial for quantitative fluorescence imaging.

3.1.1. Mechanisms of Photodegradation

The photodegradation of Cy5 can proceed through several pathways, often involving the formation of reactive oxygen species (ROS). The excited triplet state of the dye can react with molecular oxygen to produce singlet oxygen, which can then attack the polymethine chain of the Cy5 molecule, leading to its cleavage and a loss of fluorescence.[8] Another documented degradation pathway involves the photoconversion of Cy5 to a Cy3-like species through the excision of a C2H2 unit from the polymethine bridge.[9][10]

3.1.2. Quantitative Photostability Data

Table 2: Photostability Parameters of Cy5 and Related Dyes

| Compound | Conditions | Parameter | Value | Reference |

| Cy5 | In absence of silver particles | Quantum Yield | 0.20 | [11] |

| Cy5 | - | Photobleaching Rate (kb) | Higher than ATTO 647N and ATTO 655 | [13] |

| Cy5-COT | - | Quantum Yield Increase | 25% | [14] |

| Cy5-Trolox | - | Quantum Yield Decrease | 20% | [14] |

pH Stability

The fluorescence of many dyes is sensitive to the pH of the surrounding medium. However, the fluorescence intensity of Cy5 and its sulfonated derivatives has been shown to be largely independent of pH in the range of 3.5 to 8.3. This stability across a broad pH range is advantageous for biological experiments where pH can vary between different cellular compartments. While PEGylation is not expected to significantly alter this inherent pH stability, it can help to maintain the local microenvironment around the dye, further ensuring consistent fluorescence.[15]

Thermal Stability

Thermal stability is crucial for both the storage of the dye and its performance in applications that involve temperature changes, such as thermal shift assays or in vivo imaging. While detailed kinetic studies on the thermal degradation of PEGylated Cy5 are limited, the covalent attachment of PEG to proteins has been shown to increase their thermal stability.[16] It is reasonable to expect that the PEG chain can offer some protection to the Cy5 molecule from thermal degradation.

Thermogravimetric analysis (TGA) is a common method to assess thermal stability by measuring the change in mass of a sample as a function of temperature. For PEG itself, the degradation temperature varies with molecular weight.

Long-Term Storage Stability

Proper storage is essential to maintain the integrity and performance of PEGylated Cy5 dyes. Manufacturers typically recommend storing these products at -20°C, desiccated, and protected from light.[3][5] Under these conditions, the dyes are generally stable for extended periods. One study on cRGDY-PEG-Cy5-C' dots, a nanoparticle construct incorporating PEGylated Cy5, demonstrated a shelf life of over two years when stored at 4°C in deionized water.[17]

Table 3: Recommended Long-Term Storage Conditions for PEGylated Cy5

| Compound | Storage Temperature | Atmosphere | Light Conditions | Expected Stability | Reference |

| Cy5-PEG-Amine | -20°C | Desiccated, Inert Gas | Protected from light | ≥ 4 years (for Cy5 salt) | [3][6] |

| Cy5-PEG-COOH | -20°C | Desiccated, Inert Gas | Protected from light | Not specified | [5] |

| cRGDY-PEG-Cy5-C' dots | 4°C | Aqueous solution | Not specified | > 2 years | [17] |

Experimental Protocols

This section provides detailed methodologies for assessing the solubility and stability of PEGylated Cy5 dyes.

Protocol for Determining Aqueous Solubility

This protocol is adapted from standard methods for determining the solubility of drug compounds and can be applied to PEGylated dyes.

Objective: To determine the quantitative aqueous solubility of a PEGylated Cy5 dye.

Materials:

-

PEGylated Cy5 dye

-

Aqueous buffer of interest (e.g., PBS, pH 7.4)

-

Micro-stir bars

-

Vials

-

Centrifuge

-

UV-Vis spectrophotometer

-

0.22 µm syringe filters

Procedure:

-

Add an excess amount of the PEGylated Cy5 dye to a known volume of the aqueous buffer in a vial containing a micro-stir bar. The amount should be sufficient to ensure a saturated solution with visible undissolved solid.

-

Seal the vial and stir the suspension at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, stop stirring and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered, saturated solution with the same buffer to a concentration that falls within the linear range of the spectrophotometer. A series of dilutions may be necessary.

-

Measure the absorbance of the diluted solution at the absorption maximum of Cy5 (around 650 nm).

-

Calculate the concentration of the dye in the saturated solution using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of Cy5 (approximately 250,000 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of the PEGylated Cy5 dye.

Protocol for Assessing Photostability

This protocol describes a method to measure the photobleaching rate of a PEGylated Cy5 dye in solution.

Objective: To assess the photostability of a PEGylated Cy5 dye under continuous illumination.

Materials:

-

PEGylated Cy5 dye solution of known concentration

-

Fluorometer or fluorescence microscope with a stable light source

-

Quartz cuvette or imaging chamber

-

Appropriate excitation and emission filters for Cy5

Procedure:

-

Prepare a solution of the PEGylated Cy5 dye in the desired buffer at a concentration that gives a strong but not saturating fluorescence signal.

-

Place the solution in the quartz cuvette or imaging chamber.

-

Continuously illuminate the sample with the excitation light source at a constant intensity.

-

Record the fluorescence emission intensity at regular time intervals over a period sufficient to observe a significant decrease in signal.

-

Plot the fluorescence intensity as a function of time.

-

The data can be fit to an exponential decay function to determine the photobleaching rate constant (kb). A single or multi-exponential fit may be required depending on the complexity of the photobleaching process.

-

The photobleaching quantum yield (Φb) can be calculated if the photon flux and absorption cross-section of the dye are known.

Protocol for Evaluating pH Stability

This protocol outlines a method to determine the effect of pH on the fluorescence intensity of a PEGylated Cy5 dye.

Objective: To evaluate the stability of the fluorescence signal of a PEGylated Cy5 dye over a range of pH values.

Materials:

-

PEGylated Cy5 dye

-

A series of buffers with different pH values (e.g., pH 4 to 10)

-

Fluorometer

Procedure:

-

Prepare a stock solution of the PEGylated Cy5 dye in a neutral buffer (e.g., PBS, pH 7.4).

-

Prepare a series of solutions by diluting the stock solution into the different pH buffers to the same final concentration.

-

Measure the fluorescence emission spectrum of each solution using the same instrument settings (excitation wavelength, slit widths, etc.).

-

Plot the maximum fluorescence intensity as a function of pH.

-

A stable dye will show minimal variation in fluorescence intensity across the tested pH range.

Protocol for Assessing Thermal Stability

This protocol describes a method to assess the thermal stability of a PEGylated Cy5 dye using a thermal shift assay approach.

Objective: To determine the thermal degradation profile of a PEGylated Cy5 dye.

Materials:

-

PEGylated Cy5 dye solution

-

Real-time PCR instrument or a dedicated thermal shift assay instrument with fluorescence detection

-

Appropriate reaction tubes or plates

Procedure:

-

Prepare a solution of the PEGylated Cy5 dye in the desired buffer.

-

Aliquot the solution into the reaction tubes or plate.

-

Place the samples in the instrument.

-

Program the instrument to slowly increase the temperature (e.g., 1°C/minute) over a desired range (e.g., 25°C to 95°C).

-

Monitor the fluorescence intensity of the Cy5 dye as a function of temperature.

-

Plot the fluorescence intensity versus temperature. A sharp decrease in fluorescence at a specific temperature may indicate thermal degradation of the dye. The temperature at which the fluorescence intensity is halved can be considered the melting or degradation temperature (Tm).

Conclusion

PEGylation is a highly effective strategy for improving the solubility and stability of Cy5 dyes, making them more suitable for a wide range of biological applications. This guide has provided a summary of the key solubility and stability characteristics of PEGylated Cy5, along with detailed experimental protocols for their assessment. By understanding and controlling these properties, researchers and drug development professionals can optimize the performance of their Cy5-based conjugates and ensure the reliability and reproducibility of their experimental results. Further research is warranted to establish a more comprehensive quantitative database of these properties for a wider range of PEGylated Cy5 constructs.

References

- 1. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nanocs.net [nanocs.net]

- 4. Cy5-PEG-DBCO, MW 5,000 | BroadPharm [broadpharm.com]

- 5. nanocs.net [nanocs.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. DSPE-PEG-Cy5, MW 2,000 | BroadPharm [broadpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. Mechanistic Insight into How PEGylation Reduces the Efficacy of pH-Sensitive Liposomes from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DSPE-PEG-CY5.5, MW 2,000 | BroadPharm [broadpharm.com]

- 12. The pH-Responsive Liposomes—The Effect of PEGylation on Release Kinetics and Cellular Uptake in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Cancer-Targeting Ultrasmall Silica Nanoparticles for Clinical Translation: Physicochemical Structure and Biological Property Correlations - PMC [pmc.ncbi.nlm.nih.gov]

The "Stealth" Advantage: A Technical Guide to the Role of PEG Chains in Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular imaging and diagnostics, the quest for brighter, more stable, and highly specific fluorescent probes is paramount. The conjugation of polyethylene glycol (PEG) chains to these probes, a process known as PEGylation, has emerged as a transformative strategy to enhance their performance. This in-depth technical guide explores the multifaceted role of PEG chains in fluorescent probes, providing a comprehensive overview of their impact on photophysical properties, biocompatibility, and in vivo performance.

Core Principles of PEGylation in Fluorescent Probe Design

Polyethylene glycol is a hydrophilic and biocompatible polymer that, when attached to fluorescent probes, imparts a "stealth" character, shielding the fluorophore from undesirable interactions with the biological environment. This shielding effect manifests in several key advantages:

-

Enhanced Hydrophilicity and Solubility: Many organic fluorophores are inherently hydrophobic, leading to aggregation in aqueous biological media. PEGylation significantly increases the water solubility of these probes, preventing aggregation-induced quenching and ensuring their availability for target interaction.[]

-

Reduced Nonspecific Binding: The flexible and hydrophilic PEG chains create a hydration layer around the probe, sterically hindering nonspecific interactions with proteins and cell membranes.[2][3] This leads to a significant reduction in background signal and a corresponding increase in the signal-to-noise ratio, which is critical for sensitive imaging applications.

-

Improved Photophysical Properties: PEGylation can enhance the quantum yield of fluorescent probes by preventing self-quenching that occurs when fluorophores aggregate.[2][3] This results in brighter probes that are more easily detected.

-

Altered Pharmacokinetics and Biodistribution: The increased hydrodynamic radius of PEGylated probes leads to reduced renal clearance and a longer circulation half-life in vivo.[4][5] This extended circulation time allows for greater accumulation at the target site, improving the efficacy of targeted imaging and therapeutic agents.

Quantitative Impact of PEGylation

The benefits of PEGylating fluorescent probes can be quantified through various experimental assessments. The following tables summarize key performance metrics, comparing PEGylated probes to their non-PEGylated counterparts.

Table 1: Comparison of Photophysical and In Vitro Properties

| Property | Non-PEGylated Probe | PEGylated Probe | Fold Change/Improvement | Reference |

| Relative Quantum Yield | 1.0 | 1.5 - 2.0 | 1.5x - 2.0x increase | [2][3] |

| Nonspecific Cell Binding (Arbitrary Units) | 100 | 10 - 30 | 3-10x decrease | [2][3] |

| Aqueous Solubility (mg/mL) | Low (<0.1) | High (>1.0) | >10x increase | [] |

| Aggregation Tendency | High | Low | Significantly reduced | [] |

Table 2: Comparison of In Vivo Pharmacokinetic Parameters

| Parameter | Non-PEGylated Probe | PEGylated Probe | Fold Change/Improvement | Reference |

| Blood Half-life (t½) | Short (minutes) | Long (hours) | Significant increase | [4][5] |

| Renal Clearance | High | Low | Significantly reduced | [4] |

| Tumor Accumulation (%ID/g) | Lower | Higher | 1.5x - 3x increase | [2][4] |

| Liver/Spleen Uptake (%ID/g) | Higher | Lower | Reduced | [4] |

%ID/g = percentage of injected dose per gram of tissue

Key Experimental Protocols

Reproducible and reliable data are the cornerstones of scientific advancement. This section provides detailed methodologies for key experiments used to characterize and evaluate PEGylated fluorescent probes.

Synthesis of PEGylated Fluorescent Probes

The synthesis of a PEGylated fluorescent probe typically involves the covalent conjugation of a PEG derivative to a fluorophore that has been functionalized with a reactive group.

Materials:

-

Amine-reactive fluorescent dye (e.g., NHS ester)

-

Methoxy-PEG-amine (or other functionalized PEG)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA) or diisopropylethylamine (DIPEA)

-

Size-exclusion chromatography (SEC) column

-

Lyophilizer

Protocol:

-

Dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO.

-

Add a 1.2 to 2-fold molar excess of methoxy-PEG-amine to the dye solution.

-

Add 2-3 equivalents of TEA or DIPEA to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for 4-12 hours, protected from light.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, purify the PEGylated probe using an appropriate SEC column to remove unreacted starting materials and byproducts.

-

Collect the fractions containing the purified product and confirm its identity and purity using techniques such as mass spectrometry and NMR.

-

Lyophilize the purified product to obtain a stable powder.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative quantum yield is determined by comparing the fluorescence intensity of the unknown sample to a standard with a known quantum yield.[6][7][8][9]

Materials:

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

-

PEGylated and non-PEGylated probe solutions of varying concentrations

Protocol:

-

Prepare a series of five dilutions for both the standard and the sample (PEGylated or non-PEGylated probe) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

-

Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation and emission slits are kept constant for all measurements.

-

Integrate the area under the corrected fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.

-

Determine the slope of the resulting linear plots for both the standard (Grad_std) and the sample (Grad_sample).

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where Φ_std is the quantum yield of the standard, and n is the refractive index of the solvent (this term becomes 1 if the same solvent is used for both).

Assessment of Nonspecific Binding by Flow Cytometry

Flow cytometry provides a quantitative measure of the nonspecific binding of fluorescent probes to cells.[10][11][12][13]

Materials:

-

Flow cytometer

-

Cell line of interest (e.g., a cancer cell line not expressing the target receptor)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

PEGylated and non-PEGylated fluorescent probes

-

Propidium iodide (PI) or other viability dye

Protocol:

-

Culture the cells to 70-80% confluency.

-

Harvest the cells and wash them twice with cold PBS containing 1% BSA.

-

Resuspend the cells in PBS with 1% BSA to a concentration of 1 x 10⁶ cells/mL.

-

Incubate the cells with varying concentrations of the PEGylated and non-PEGylated fluorescent probes for 30-60 minutes at 4°C in the dark. A control group with no probe should also be included.

-

Wash the cells three times with cold PBS with 1% BSA to remove unbound probes.

-

Resuspend the cells in PBS and add a viability dye (e.g., PI) to exclude dead cells from the analysis.

-

Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

-

Gate on the live cell population and quantify the mean fluorescence intensity (MFI) for each condition. A lower MFI indicates reduced nonspecific binding.

Visualizing the Role of PEGylated Probes

Graphical representations can elucidate complex biological processes and experimental designs. The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway targeted by PEGylated probes and a typical experimental workflow.

RGD-PEG Probe Targeting Integrin and Activating STING Signaling

PEGylated probes can be functionalized with targeting moieties, such as the RGD peptide, to direct them to specific cellular receptors. The binding of an RGD-PEG probe to integrin receptors on tumor cells can initiate downstream signaling cascades, such as the STING pathway, which is relevant for cancer immunotherapy.[14][15][16]

Workflow for Fluorescence-Guided Surgery

PEGylated fluorescent probes are increasingly being used in fluorescence-guided surgery to delineate tumor margins for more precise resection.[17][18][19][20][21]

Conclusion

The incorporation of PEG chains into fluorescent probes represents a significant advancement in the field of molecular imaging and diagnostics. By improving solubility, reducing nonspecific binding, enhancing photophysical properties, and optimizing pharmacokinetic profiles, PEGylation has paved the way for the development of highly sensitive and specific probes for a wide range of research and clinical applications. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this powerful technology in their pursuit of scientific discovery and therapeutic innovation.

References

- 2. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Making sure you're not a bot! [opus4.kobv.de]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 10. Nonspecific probe binding and automatic gating in flow cytometry and fluorescence activated cell sorting (FACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nonspecific probe binding and automatic gating in flow cytometry and fluorescence activated cell sorting (FACS) [aimspress.com]

- 12. math.ucla.edu [math.ucla.edu]

- 13. research.pasteur.fr [research.pasteur.fr]

- 14. researchgate.net [researchgate.net]

- 15. RGD targeted magnetic ferrite nanoparticles enhance antitumor immunotherapeutic efficacy by activating STING signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Unlocking the potential of RGD-conjugated gold nanoparticles: a new frontier in targeted cancer therapy, imaging, and metastasis inhibition - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 17. Activatable Fluorescent Probes in Fluorescence-guided Surgery: Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scienceopen.com [scienceopen.com]

- 19. Advances in fluorescent-image guided surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fluorescence-guided surgery: comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fluorescence Guided Surgery [ouci.dntb.gov.ua]

An In-depth Technical Guide on the Utility of N-(m-PEG9)-N'-(PEG5-acid)-Cy5 as a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The linker component of a PROTAC, which connects the target protein binder to the E3 ligase recruiter, is a critical determinant of its efficacy, selectivity, and physicochemical properties. This technical guide provides a comprehensive overview of N-(m-PEG9)-N'-(PEG5-acid)-Cy5, a polyethylene glycol (PEG)-based PROTAC linker incorporating a Cy5 fluorescent dye. We will delve into its structural components, its role in PROTAC synthesis, and its application in various experimental assays for the characterization of PROTACs. This guide will serve as a valuable resource for researchers in the field of targeted protein degradation, offering detailed methodologies and data interpretation frameworks.

Introduction to PROTAC Technology and the Role of Linkers

PROTACs are heterobifunctional molecules that simultaneously bind to a protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome. Unlike traditional inhibitors that function through stoichiometric binding, PROTACs act catalytically, enabling the degradation of multiple target protein molecules.

The linker is not merely a passive spacer but plays a crucial role in PROTAC function. Its length, composition, and attachment points influence the geometry of the ternary complex, which in turn affects the efficiency of ubiquitination and subsequent degradation. PEG linkers are widely used in PROTAC design due to their ability to improve aqueous solubility, cell permeability, and provide conformational flexibility.

Properties of this compound

This compound is a bifunctional linker designed for the synthesis of fluorescently labeled PROTACs. Its key features are:

-

PEG Backbone: The linker consists of a total of 14 polyethylene glycol units (PEG9 and PEG5), providing a flexible and hydrophilic spacer. This enhances the solubility of the resulting PROTAC, a common challenge in PROTAC development. The length of the PEG chain can be critical for optimal ternary complex formation.

-

Terminal Carboxylic Acid: The PEG5-acid terminus provides a reactive handle for conjugation to a primary or secondary amine on either the POI ligand or the E3 ligase ligand via amide bond formation.

-

Cy5 Fluorescent Dye: The incorporation of Cy5, a far-red fluorescent dye, allows for the direct visualization and quantification of the PROTAC in various assays. This is invaluable for studying the mechanism of action, cellular localization, and binding kinetics of the PROTAC.

| Property | Value |

| Molecular Formula | C₅₇H₈₉ClN₂O₁₆ |

| Molecular Weight | 1093.77 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO and DMF |

| Excitation Maximum (Cy5) | ~649 nm |

| Emission Maximum (Cy5) | ~667 nm |

Synthesis of a PROTAC using this compound

The synthesis of a PROTAC using this linker typically involves a standard amide coupling reaction. The following is a generalized protocol.

Experimental Protocol: Amide Coupling

Materials:

-

This compound

-

Amine-containing ligand (for POI or E3 ligase)

-

Coupling agents (e.g., HATU, HBTU, or EDC/NHS)

-

Base (e.g., DIPEA or triethylamine)

-

Anhydrous solvent (e.g., DMF or DMSO)

-

Reaction vessel

-

Stirring apparatus

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolution: Dissolve this compound and the amine-containing ligand in an anhydrous solvent in a reaction vessel.

-

Activation: Add the coupling agent and the base to the reaction mixture. The molar ratio of reactants will need to be optimized, but a slight excess of the coupling agent and base is common.

-

Reaction: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS).

-

Quenching: Once the reaction is complete, quench the reaction by adding a small amount of water.

-

Purification: Purify the crude product by preparative HPLC to obtain the final PROTAC conjugate.

-

Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.

Diagram of the PROTAC Synthesis Workflow

Caption: Workflow for the synthesis of a Cy5-labeled PROTAC.

Experimental Characterization of the Cy5-Labeled PROTAC

The fluorescent nature of the PROTAC synthesized with this linker allows for a range of insightful experiments.

In Vitro Protein Degradation

The primary function of a PROTAC is to induce the degradation of the target protein. This is typically quantified by Western blotting.

Experimental Protocol: Western Blot for Protein Degradation

Materials:

-

Cell line expressing the POI

-

Cy5-labeled PROTAC

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and treat with a serial dilution of the Cy5-labeled PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest the cells and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein concentrations and separate the proteins by SDS-PAGE, followed by transfer to a membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against the POI and a loading control, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. From this data, calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Diagram of the Protein Degradation Pathway

Caption: PROTAC-mediated protein degradation pathway.

Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. The Cy5 label on the PROTAC is ideal for studying this process using fluorescence-based techniques.

Experimental Protocol: Fluorescence Polarization (FP) Assay

Materials:

-

Cy5-labeled PROTAC

-

Purified POI

-

Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

-

Assay buffer

-

384-well black plates

-

Plate reader with FP capabilities

Procedure:

-

Assay Setup: In a 384-well plate, add a fixed concentration of the Cy5-labeled PROTAC and one of the proteins (e.g., POI) at a concentration that ensures significant binding.

-

Titration: Titrate the second protein (e.g., E3 ligase) into the wells.

-

Incubation: Incubate the plate at room temperature to allow the components to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: Plot the change in fluorescence polarization as a function of the titrated protein concentration. An increase in polarization indicates the formation of a larger complex (the ternary complex). This can be used to determine the binding affinity of the ternary complex.

Cellular Uptake and Localization

The Cy5 dye allows for direct visualization of the PROTAC's cellular uptake and subcellular localization using fluorescence microscopy.

Experimental Protocol: Live-Cell Imaging

Materials:

-

Cells cultured on glass-bottom dishes

-

Cy5-labeled PROTAC

-

Live-cell imaging medium

-

Fluorescence microscope with environmental control (temperature, CO₂)

Procedure:

-

Cell Plating: Seed cells on glass-bottom dishes and allow them to adhere.

-

Treatment: Replace the culture medium with live-cell imaging medium containing the Cy5-labeled PROTAC at the desired concentration.

-

Imaging: Immediately place the dish on the microscope stage and acquire images in the Cy5 channel over time. Co-localization with fluorescently tagged cellular markers can be used to determine the subcellular distribution of the PROTAC.

-

Analysis: Analyze the images to quantify the cellular uptake and monitor the localization of the PROTAC over time.

Quantitative Data Presentation

A crucial aspect of PROTAC characterization is the quantitative assessment of its performance. The following tables provide a template for summarizing key data.

Table 1: In Vitro Degradation Parameters

| PROTAC ID | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |

| Cy5-PROTAC-X | POI-A | Cell Line 1 | Value | Value |

| Cy5-PROTAC-X | POI-A | Cell Line 2 | Value | Value |

Table 2: Ternary Complex Formation and Binding Affinities

| PROTAC ID | Binary Binding (POI) K_d (nM) | Binary Binding (E3) K_d (nM) | Ternary Complex K_d (nM) | Cooperativity (α) |

| Cy5-PROTAC-X | Value | Value | Value | Value |

Conclusion

This compound is a versatile and valuable tool for the development and characterization of PROTACs. Its PEG backbone provides favorable physicochemical properties, while the terminal carboxylic acid allows for straightforward conjugation. The integrated Cy5 fluorescent dye enables a suite of powerful fluorescence-based assays that provide deep insights into the PROTAC's mechanism of action, from cellular uptake and localization to the kinetics of ternary complex formation. This in-depth technical guide provides the necessary framework for researchers to effectively utilize this linker in their quest to develop novel and potent targeted protein degraders.

A Technical Guide to Near-Infrared (NIR) Fluorescent Dyes for In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core principles and practical applications of near-infrared (NIR) fluorescent dyes in preclinical and clinical in vivo imaging. NIR imaging offers significant advantages for visualizing biological processes in living organisms, primarily due to the reduced absorption and scattering of light by endogenous chromophores like hemoglobin and water in the NIR window (700-1700 nm). This leads to deeper tissue penetration and a higher signal-to-background ratio compared to imaging in the visible spectrum.

The Near-Infrared Advantage in Biological Imaging

The utility of NIR fluorescence imaging stems from the unique optical properties of biological tissues. The "NIR window" is typically divided into two main regions:

-

NIR-I (700-950 nm): This region offers a significant improvement over the visible spectrum, with reduced tissue autofluorescence and light scattering. Many commercially available dyes and imaging systems are optimized for this range.

-

NIR-II (1000-1700 nm): Imaging in this longer wavelength window provides even greater advantages, including further reduced scattering for higher spatial resolution at depth and minimal autofluorescence, leading to exceptionally clear images.

The primary benefits of leveraging the NIR window for in vivo imaging include:

-

Deep Tissue Penetration: NIR light can penetrate several centimeters into biological tissues, enabling the visualization of deep-seated structures and tumors.

-

High Signal-to-Background Ratio: The low autofluorescence of tissues in the NIR range results in clearer images with enhanced contrast between the target and surrounding tissues.

-

Reduced Phototoxicity and Photodamage: The lower energy of NIR light minimizes damage to biological samples, making it ideal for longitudinal studies in living animals.

-

Real-Time Imaging: NIR fluorescence imaging provides dynamic, real-time visualization of biological processes, such as blood flow, biodistribution of therapeutics, and cellular trafficking.

Despite these advantages, researchers should be aware of challenges such as the limited number of FDA-approved NIR dyes and the potential for non-specific dye accumulation in tissues.

Core Classes of Near-Infrared Dyes

A variety of organic small-molecule dyes have been developed for NIR fluorescence imaging. The most prominent classes include cyanine, squaraine, and phthalocyanine dyes.

-

Cyanine Dyes: This is the most widely used class of NIR dyes, characterized by a polymethine chain connecting two nitrogen-containing heterocyclic nuclei. Indocyanine Green (ICG) is the only NIR fluorescent dye approved by the US Food and Drug Administration (FDA) for clinical use. Cyanine dyes like IRDye 800CW and Cy5.5 are extensively used in preclinical research due to their high molar extinction coefficients and good quantum yields.

-

Squaraine Dyes: These dyes are known for their sharp and intense absorption and emission peaks in the NIR region. They possess high molar extinction coefficients and good photostability. However, their application can be limited by their susceptibility to nucleophilic attack in aqueous environments.

-

Phthalocyanine Dyes: Phthalocyanines are large macrocyclic compounds that can chelate various metal ions. They exhibit strong absorption in the NIR region and are highly photostable. Their hydrophobicity can be a challenge, often requiring formulation strategies to improve their solubility in biological media.

Quantitative Comparison of Common NIR Dyes

The selection of an appropriate NIR dye is critical for successful in vivo imaging and depends on its photophysical properties. The following table summarizes key parameters for several commonly used NIR dyes.

| Dye | Absorption Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Molecular Weight ( g/mol ) |

| Indocyanine Green (ICG) | ~780 | ~810 | ~200,000 | ~0.01-0.1 (solvent dependent) | 774.96 |

| IRDye 800CW | 774 | 789 | ~240,000 | ~0.08 | 1166.2 |

| Cy5.5 | 678 | 695 | ~250,000 | ~0.28 | ~1100 |

| Methylene Blue | ~665 | ~685 | ~95,000 | ~0.03 | 319.85 |

Note: Photophysical properties can vary depending on the solvent, pH, and conjugation to biomolecules.

Experimental Workflow for In Vivo NIR Fluorescence Imaging

A typical experimental workflow for preclinical in vivo NIR fluorescence imaging in a mouse model is outlined below. This process involves several key steps from probe administration to data analysis.

Detailed Methodologies:

-

Animal Model Preparation: Establish the desired animal model (e.g., subcutaneous or orthotopic tumor model) in accordance with institutional animal care and use committee (IACUC) guidelines.

-

NIR Probe Preparation: Dissolve the NIR dye in a biocompatible solvent (e.g., sterile PBS or DMSO, followed by dilution). If using a targeted probe, perform the conjugation of the dye to the targeting moiety (e.g., antibody, peptide) and purify the conjugate.

-

Anesthesia: Anesthetize the animal using a suitable method (e.g., isoflurane inhalation or injectable anesthetics like a ketamine/xylazine cocktail) to prevent movement during imaging.

-

Probe Administration: Administer the NIR probe to the animal via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous injection). The dose will depend on the specific probe and animal model.

-

Image Acquisition: Place the anesthetized animal in a preclinical in vivo imaging system. Acquire fluorescence images at various time points post-injection to monitor the biodistribution and target accumulation of the probe. Use appropriate excitation and emission filters for the specific NIR dye.

-

Region of Interest (ROI) Analysis: Use the imaging software to draw regions of interest around the target tissue (e.g., tumor) and background tissues.

-

Signal Quantification: Measure the fluorescence intensity within the ROIs to determine the signal-to-background ratio and quantify the probe accumulation over time.

-

Ex Vivo Validation: After the final imaging time point, euthanize the animal and excise the organs of interest. Image the excised organs to confirm the in vivo findings and perform histological analysis (e.g., fluorescence microscopy) to visualize the probe distribution at a cellular level.

Targeted NIR Probes and Signaling Pathways

To enhance specificity and reduce off-target accumulation, NIR dyes can be conjugated to targeting ligands that bind to specific biomarkers overexpressed on diseased cells, such as cancer cells. A common strategy is to target cell surface receptors, leading to receptor-mediated endocytosis of the NIR probe.

This pathway illustrates the mechanism by which a targeted NIR probe can be specifically internalized by cells expressing the target receptor, leading to an accumulation of the fluorescent signal within the cell. This targeted approach significantly improves the diagnostic accuracy and can also be leveraged for therapeutic applications by co-delivering a drug with the imaging agent.

This guide provides a foundational understanding of near-infrared fluorescent dyes for in vivo imaging. For further detailed protocols and specific applications, researchers are encouraged to consult the primary literature and manufacturer's guidelines for specific dyes and imaging systems.

An In-depth Technical Guide to Carboxylic Acid Functionalized Cyanine Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of carboxylic acid functionalized cyanine dyes, covering their core properties, synthesis, and applications in biomedical research and drug development. The inclusion of a carboxylic acid moiety provides a versatile handle for bioconjugation, enabling the attachment of these powerful fluorophores to a wide range of biomolecules.

Core Properties and Advantages

Carboxylic acid functionalized cyanine dyes are a class of organic fluorophores renowned for their bright fluorescence, high molar extinction coefficients, and tunable absorption and emission profiles, often in the near-infrared (NIR) window (650-900 nm).[1][2][3] This spectral range is particularly advantageous for biological applications due to reduced tissue autofluorescence, lower light scattering, and deeper tissue penetration.[2][3]

The defining feature of these dyes is the presence of one or more carboxylic acid (-COOH) groups. This functional group serves several key purposes:

-

Bioconjugation Handle: The carboxylic acid can be readily activated to form covalent bonds with primary amines on biomolecules such as proteins, antibodies, and peptides, a cornerstone of targeted imaging and drug delivery.[4][5][6]

-

Improved Water Solubility: The carboxyl group enhances the hydrophilicity of the cyanine dye scaffold, improving its solubility and stability in aqueous biological environments.[7]

-

Surface Anchoring: In applications like dye-sensitized solar cells, the carboxylate group can act as an anchor to metal oxide surfaces.[1]

Quantitative Data of Representative Dyes

The photophysical properties of cyanine dyes can be finely tuned by modifying their chemical structure, particularly the length of the polymethine chain.[7] Extending the chain by one double bond typically results in a redshift of approximately 100 nm in both absorption and emission maxima. The following tables summarize key quantitative data for a selection of carboxylic acid functionalized cyanine dyes, compiled from various sources to facilitate comparison.

| Dye Name/Structure | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φf) | Solvent | Reference |

| Carboxy-Cy3 | ~550-565 | ~570-580 | ~150,000 | ~0.1-0.2 | Aqueous Buffer | [6][7] |

| Carboxy-Cy5 | ~640-653 | ~662-675 | ~250,000 | ~0.2-0.3 | Aqueous Buffer | [2][8] |

| Carboxy-Cy5.5 | ~675-680 | ~695-700 | ~250,000 | ~0.2 | Aqueous Buffer | [7] |

| Carboxy-Cy7 | ~740-750 | ~770-780 | ~250,000 | ~0.1-0.2 | Aqueous Buffer | [7] |

| Pentamethine Dye (Propionic Acid Handle) | 648 | 667 | 98,000 | 0.28 | Methanol | [1] |

| Heptamethine Photocage Precursor | ~786-817 | ~809-840 | Not Reported | Comparable to ICG | PBS/DMSO | [3] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of these dyes. Below are protocols for key experimental procedures.

Synthesis of a Carboxylic Acid Functionalized Pentamethine Cyanine Dye

This protocol is a generalized procedure based on common synthetic strategies.[2][5]

Materials:

-

(2,3,3-Trimethyl-3H-indol-5-yl)acetic acid

-

Ethyl iodide (or other alkylating agent)

-

Aniline derivative (e.g., N,N'-diphenylformamidine)

-

Acetic anhydride

-

Sodium acetate

-

Methanol or Ethanol

-

Pyridine

Procedure:

-

Quaternization of the Indolenine:

-

Dissolve (2,3,3-Trimethyl-3H-indol-5-yl)acetic acid in a suitable solvent like o-dichlorobenzene.

-

Add an excess of the alkylating agent (e.g., 6-bromohexanoic acid).

-

Heat the mixture at 120°C for 24 hours to form the quaternized indoleninium salt.

-

Cool the reaction and precipitate the product with a non-polar solvent like ether. Collect the solid by filtration.

-

-

Formation of the Hemicyanine Intermediate:

-

React the quaternized indoleninium salt with an aniline derivative (e.g., N,N'-diphenylformamidine) in a mixture of acetic acid and acetic anhydride.

-

Heat the reaction at reflux (around 110°C) for several hours.

-

This step forms an intermediate where the polymethine bridge is partially constructed.

-

-

Condensation to Form the Symmetrical Cyanine Dye:

-

Dissolve the hemicyanine intermediate and an equivalent of the quaternized indoleninium salt in a solvent like ethanol.

-

Add a base such as sodium acetate or pyridine.

-

Reflux the mixture for 3-5 hours. The solution will typically turn a deep blue or green color.

-

Monitor the reaction by TLC or UV-Vis spectroscopy.

-

-

Purification:

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude dye using column chromatography on silica gel or by preparative HPLC.

-

Bioconjugation to a Protein via EDC/NHS Chemistry

This protocol describes the covalent attachment of a carboxylated cyanine dye to a protein, such as an antibody.

Materials:

-

Carboxylic acid functionalized cyanine dye

-

Protein to be labeled (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 10 mM 2-(N-morpholino)ethanesulfonic acid (MES), pH 5.5-6.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Dye Activation:

-

Dissolve the carboxylic acid functionalized cyanine dye in a small amount of DMSO and then dilute in Activation Buffer.

-

Prepare a fresh solution of EDC and Sulfo-NHS in cold Activation Buffer.

-

Add a molar excess (typically 5-10 fold) of the EDC/Sulfo-NHS mixture to the dye solution.

-

Incubate for 15-30 minutes at room temperature to form the reactive NHS-ester.

-

-

Conjugation Reaction:

-

Adjust the pH of the protein solution to ~8.0-8.5 using a suitable buffer (e.g., carbonate-bicarbonate buffer). Note: Do not use amine-containing buffers like Tris.

-

Add the activated dye solution to the protein solution. The molar ratio of dye to protein will need to be optimized but typically ranges from 5:1 to 20:1.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Quenching and Purification:

-

Add Quenching Buffer to the reaction mixture to quench any unreacted NHS-ester.

-

Separate the dye-protein conjugate from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein, which will be visibly colored.

-

-

Characterization:

-

Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at the dye's λabs and the protein's absorbance at 280 nm.

-

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) is determined by comparing the fluorescence intensity of the sample to a standard with a known quantum yield.

Materials:

-

Cyanine dye sample of interest

-

Quantum yield standard (e.g., another cyanine dye with a known Φf in the same solvent)

-

Spectrofluorometer and UV-Vis Spectrophotometer

-

High-purity solvent (e.g., methanol or ethanol)

Procedure:

-

Prepare Solutions:

-

Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

-

Measure Absorbance:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

-

Measure Fluorescence Emission:

-

Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

-

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The slope of these plots (Grad) is proportional to the quantum yield.

-

-

Calculate Quantum Yield:

-

The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where Φ_std is the quantum yield of the standard, Grad is the slope from the plot, and η is the refractive index of the solvent (if different solvents are used, which is not recommended).

-

Visualizations: Workflows and Pathways

Diagrams created with Graphviz DOT language illustrate key processes involving these dyes.

Caption: Workflow for covalent labeling of proteins with carboxylic acid cyanine dyes.

Caption: Pathway for targeted tumor imaging using an antibody-cyanine dye conjugate.

This guide provides a foundational understanding and practical protocols for utilizing carboxylic acid functionalized cyanine dyes. Their versatility and excellent photophysical properties ensure their continued prominence in cutting-edge research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Facile synthesis of symmetric, monofunctional cyanine dyes for imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US4981977A - Intermediate for and fluorescent cyanine dyes containing carboxylic acid groups - Google Patents [patents.google.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Experimental and Computational Investigation of Unsymmetrical Cyanine Dyes: Understanding Torsionally Responsive Fluorogenic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Advantage of Hydrophilic PEG Spacers in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The covalent attachment of polyethylene glycol (PEG), a process known as PEGylation, has become a cornerstone in the development of advanced biotherapeutics. The inclusion of a hydrophilic PEG spacer in bioconjugation strategies offers a multitude of advantages, profoundly enhancing the physicochemical and pharmacokinetic properties of proteins, peptides, antibody-drug conjugates (ADCs), and other biological entities. This technical guide provides an in-depth exploration of the core benefits of utilizing hydrophilic PEG spacers, supported by quantitative data, detailed experimental protocols, and visual representations of key processes and pathways. By leveraging the unique properties of PEG, researchers can overcome significant challenges in drug development, leading to safer, more effective, and patient-friendly therapeutics.

Core Benefits of Employing a Hydrophilic PEG Spacer

The integration of a hydrophilic PEG spacer into a bioconjugate architecture imparts several critical benefits that address common challenges in drug development, such as poor solubility, rapid clearance, and immunogenicity.

Enhanced Solubility and Reduced Aggregation

A primary advantage of incorporating a PEG spacer is the significant improvement in the solubility of the bioconjugate.[1] Many therapeutic molecules, particularly potent cytotoxic payloads in ADCs, are hydrophobic and prone to aggregation in aqueous environments.[2] The hydrophilic nature of the PEG chain, with its repeating ethylene oxide units, creates a hydration shell around the molecule.[3][4] This not only enhances solubility but also prevents the formation of aggregates, which can compromise therapeutic efficacy and elicit an immune response.[2]

Prolonged Circulation Half-Life and Improved Pharmacokinetics

PEGylation dramatically extends the in vivo circulation time of bioconjugates.[5][6] The increased hydrodynamic radius of the PEGylated molecule reduces its renal clearance.[7][8] Furthermore, the "stealth" properties conferred by the PEG chain shield the bioconjugate from uptake by the reticuloendothelial system (RES), further prolonging its presence in the bloodstream.[3] This extended half-life allows for less frequent dosing, improving patient compliance and convenience.[9] The length and architecture (linear vs. branched) of the PEG spacer can be tailored to fine-tune the pharmacokinetic profile.[7][10]

Reduced Immunogenicity and Antigenicity

The immune system can recognize therapeutic proteins as foreign, leading to the production of anti-drug antibodies (ADAs) that can neutralize the drug's effect and cause adverse reactions. The flexible and mobile PEG chain can mask immunogenic epitopes on the surface of the protein, reducing its recognition by the immune system.[1][8] This shielding effect minimizes the risk of an immunogenic response, enhancing the safety and long-term efficacy of the biotherapeutic.[11][12]

Enhanced Stability

The hydration shell created by the PEG spacer can also protect the bioconjugate from enzymatic degradation by proteases.[6] This increased stability in biological fluids ensures that the therapeutic molecule remains intact and active until it reaches its target.

Quantitative Data on the Impact of PEG Spacers

The following tables summarize quantitative data from various studies, illustrating the significant impact of PEG spacers on the properties of bioconjugates.

Table 1: Effect of PEG Spacer Length on Pharmacokinetics of Poly-L-Lysine Dendrimers [7]